molecular formula C9H11Cl2NO2 B1421874 2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride CAS No. 1258639-29-0

2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride

Cat. No. B1421874
CAS RN: 1258639-29-0
M. Wt: 236.09 g/mol
InChI Key: URQFUONGRIQTSW-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride (2-CMA) is a small molecule compound that has been used in a variety of scientific research applications. It is a synthetic compound that is used as a chiral building block, as a chiral auxiliary, and as a chiral ligand. 2-CMA has been used in a variety of laboratory experiments, including synthesis, chiral resolution, and asymmetric catalysis.

Scientific Research Applications

Optimized Synthesis

A study by Wang Guo-hua (2008) focused on the optimized synthesis of Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, which is closely related to 2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride. The synthesis involved reacting (+)-alpha-amino(2-chlorophenyl)acetic acid with a methanol solution of thionyl chloride, achieving a high total yield of 98% (Wang Guo-hua, 2008).

Application in Clopidogrel Synthesis

Hu Jia-peng (2012) described an improved synthesis of Clopidogrel Sulfate, utilizing (S)-methyl 2-amino-2-(2-chlorophenyl)acetate. This synthesis pathway was noted for its advantages like readily available starting material, moderate conditions, high yield, and good quality, making it suitable for industrialization (Hu Jia-peng, 2012).

Solvent Extraction of Vanadium(V)

K. S. Patel et al. (1982) explored using a derivative of this compound in the solvent extraction of Vanadium(V). This method involved forming a blue-violet complex with vanadium(V), which could be quantitatively extracted into chloroform from acetic acid solutions, offering a simple, rapid, sensitive, and selective method for vanadium determination (K. S. Patel et al., 1982).

Chemical Transformations

T. Kurihara et al. (1977) conducted a study on the reaction of 3-(o-chlorobenzylidene)-2,4-dioxopentanoic acid with hydroxylamine hydrochloride, leading to the formation of compounds closely related to this compound. This study provided insights into the chemical transformations and potential applications of these compounds (T. Kurihara et al., 1977).

Labeling with Tritium

C. Blackburn and R. Ober (1967) described the preparation and characterization of tritium-labelled 2-(o-chlorophenyl)-2-(methylamino)cyclohexanone hydrochloride, showcasing the potential use of such compounds in the study of radioactive isotopes and their distribution (C. Blackburn & R. Ober, 1967).

properties

IUPAC Name

2-(2-chlorophenyl)-2-(methylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c1-11-8(9(12)13)6-4-2-3-5-7(6)10;/h2-5,8,11H,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQFUONGRIQTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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